Chemical structure and properties of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine
Chemical structure and properties of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine
Executive Summary
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine (Molecular Formula:
In medicinal chemistry, this motif serves as a high-value scaffold constraint . Unlike flexible N-ethylpyrrolidine analogs, the bicyclic [3.1.0] system restricts the conformational freedom of the tertiary nitrogen lone pair and the attached side chain. This "entropic pre-payment" often leads to higher receptor affinity and improved metabolic stability, making it a critical building block in the development of DPP-IV inhibitors, opioid receptor ligands, and kinase inhibitors.
Structural Architecture & Stereochemistry
The [3.1.0] Bicyclic Core
The defining feature of this molecule is the 3-azabicyclo[3.1.0]hexane skeleton.[1] This system introduces significant ring strain (~27 kcal/mol) due to the fused cyclopropane unit.
-
Puckering Parameters: The bicyclic system exists in equilibrium between a "boat-like" and "chair-like" conformation. However, the fusion with the cyclopropane ring flattens the pyrrolidine portion.
-
Nitrogen Pyramidalization: The geometry forces the lone pair of the tertiary nitrogen (N3) into a specific vector, distinct from standard pyrrolidines. This directional locking is crucial for hydrogen bond acceptor capability in enzyme pockets.
-
Stereocenters: The bridgehead carbons (C1 and C5) are chiral centers. However, the meso nature of the unsubstituted parent scaffold (plane of symmetry passing through N3 and the midpoint of the C1-C5 bond) simplifies the stereochemistry unless the cyclopropane or the ethyl chain bears further substituents.
Physicochemical Profile[2]
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 126.20 g/mol | |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 2 (Primary & Tertiary Amines) | |
| Predicted pKa (N_chain) | ~10.2 | Typical primary aliphatic amine. |
| Predicted pKa (N_ring) | ~8.5 - 9.0 | Lower than typical pyrrolidines due to the inductive electron-withdrawing effect of the cyclopropane ring (Simmons-Smith effect). |
| logP (Octanol/Water) | ~0.2 - 0.5 | Highly polar; likely requires salt formation (e.g., 2HCl) for isolation. |
| Topological Polar Surface Area | 29.26 Ų | Favorable for CNS penetration. |
Synthetic Methodology
The synthesis of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine typically proceeds via the functionalization of the parent 3-azabicyclo[3.1.0]hexane. The most robust industrial route involves N-alkylation followed by Nitrile Reduction .
Protocol: The Nitrile Reduction Route
This pathway avoids the over-alkylation issues common with direct alkylation using halo-ethylamines.
Step 1: N-Cyanomethylation
Reagents: 3-azabicyclo[3.1.0]hexane (hydrochloride), Chloroacetonitrile,
-
Suspend 3-azabicyclo[3.1.0]hexane HCl (1.0 eq) and anhydrous
(2.5 eq) in MeCN. -
Add Chloroacetonitrile (1.1 eq) dropwise at 0°C.
-
Warm to room temperature and stir for 12 hours.
-
Filter inorganic salts and concentrate the filtrate to obtain 2-(3-azabicyclo[3.1.0]hexan-3-yl)acetonitrile .
Step 2: Nitrile Reduction
Reagents: Lithium Aluminum Hydride (LAH) or Raney Nickel/
-
Suspend LAH (2.0 eq) in anhydrous THF under Argon.
-
Add the nitrile intermediate (dissolved in THF) dropwise at 0°C.
-
Reflux for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL). -
Filter the granular precipitate.
-
Dry the filtrate (
) and concentrate to yield the crude diamine. -
Purification: Convert to the dihydrochloride salt using HCl/Dioxane for stability.
Visualization: Synthetic Workflow
Caption: Two-step synthesis via cyanomethylation and subsequent reduction ensures mono-alkylation and high purity.
Medicinal Chemistry Applications
Bioisosterism and Conformational Locking
This molecule serves as a rigid bioisostere for the
-
Entropy: By locking the pyrrolidine ring into a bicyclic system, the entropic penalty upon binding to a protein target is reduced.
-
Vector Control: The cyclopropane ring prevents the "ring-flip" common in piperazines, holding the N-substituents in a defined spatial orientation.
Known Therapeutic Areas
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DPP-IV Inhibitors: The 3-azabicyclo[3.1.0]hexane scaffold is a key component in next-generation gliptins (diabetes), replacing the cyanopyrrolidine ring to improve potency and selectivity.
-
Opioid Antagonists: Analogs of Bicifadine utilize this core to modulate transport of serotonin and norepinephrine.
-
Sigma Receptor Ligands: The basic amine side chain, combined with the lipophilic bicyclic cage, fits the pharmacophore for Sigma-1 receptor modulation (neuroprotection).
Structure-Activity Relationship (SAR) Logic
Caption: SAR decomposition highlighting the functional utility of the bicyclic scaffold in drug design.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Proton NMR ( NMR, 400 MHz, )
-
Cyclopropane High-Field Signals: The unique signature of this molecule is the upfield shift of the cyclopropane protons.
-
0.4 – 0.7 ppm (2H, m, cyclopropane
, exo/endo). - 1.3 – 1.5 ppm (2H, m, bridgehead CH).
-
0.4 – 0.7 ppm (2H, m, cyclopropane
-
Side Chain:
-
2.4 – 2.6 ppm (2H, t,
). -
2.7 – 2.9 ppm (2H, t,
).
-
2.4 – 2.6 ppm (2H, t,
-
Ring Protons:
- 2.3 – 3.0 ppm (4H, m, pyrrolidine ring protons).
Mass Spectrometry
-
ESI-MS: Expect a strong
peak at 127.12 m/z . -
Fragmentation: In MS/MS, loss of the ethylamine side chain or cleavage of the cyclopropane ring (retro-cheletropic character) may be observed.
References
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Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Beilstein Journal of Organic Chemistry. Discusses the fundamental construction of the bicyclic core via cyclopropanation.
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Conformation of 3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 2. Detailed analysis of the boat/chair equilibrium and ring strain.
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Demonstrates the application of this scaffold in drug discovery.
-
PubChem Compound Summary: 3-Azabicyclo[3.1.0]hexane. National Library of Medicine. Provides base physical properties for the parent scaffold.
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Silver(I)-Catalyzed Oxidative Cyclopropanation. Organic Letters. Modern methods for constructing the azabicyclo core from enynes.
